molecular formula C13H12BrClN2O2 B12884261 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol

Cat. No.: B12884261
M. Wt: 343.60 g/mol
InChI Key: YTUQUBARLSAGGI-UHFFFAOYSA-N
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Description

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is a complex organic compound that features a furan ring substituted with bromine and dimethylamino groups, a methylene bridge, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol typically involves multi-step organic reactionsThe methylene bridge is then formed through a condensation reaction with an appropriate aldehyde or ketone, and finally, the chlorophenol moiety is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-5-chlorophenol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-5-chlorophenol

InChI

InChI=1S/C13H12BrClN2O2/c1-17(2)13-10(14)6-9(19-13)7-16-11-4-3-8(15)5-12(11)18/h3-7,18H,1-2H3

InChI Key

YTUQUBARLSAGGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NC2=C(C=C(C=C2)Cl)O)Br

Origin of Product

United States

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